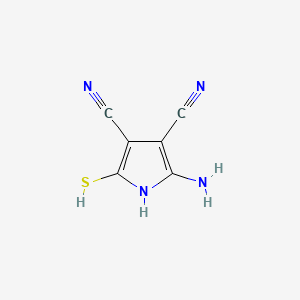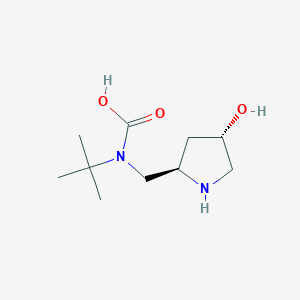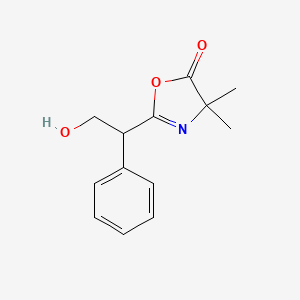
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its unique structure, which includes a phenylethyl group and a hydroxy group attached to an oxazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one typically involves the reaction of 2-hydroxy-1-phenylethanone with 4,4-dimethyl-2-oxazolone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxazolone ring can be reduced to form a corresponding amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 2-(2-oxo-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one.
Reduction: Formation of 2-(2-amino-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the oxazolone ring can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazolone
- 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethylthiazolone
- 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethylimidazolone
Uniqueness
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazolone ring structure is particularly notable for its stability and ability to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
918159-31-6 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-(2-hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO3/c1-13(2)12(16)17-11(14-13)10(8-15)9-6-4-3-5-7-9/h3-7,10,15H,8H2,1-2H3 |
Clave InChI |
WXYQBYZAHBLRQP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)OC(=N1)C(CO)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


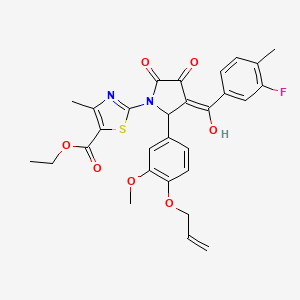
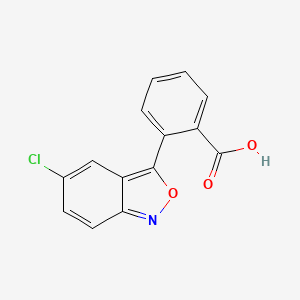
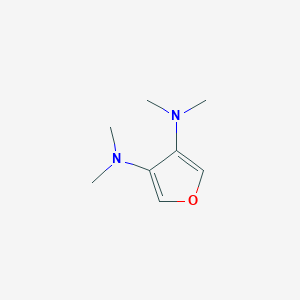

![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
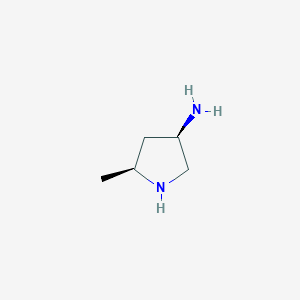
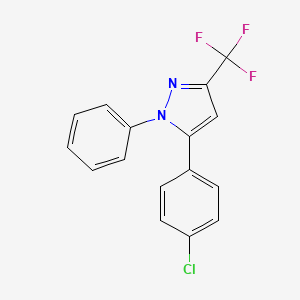
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)



